molecular formula C17H19N3 B158528 Acridine orange CAS No. 494-38-2

Acridine orange

Cat. No.: B158528
CAS No.: 494-38-2
M. Wt: 265.35 g/mol
InChI Key: DPKHZNPWBDQZCN-UHFFFAOYSA-N
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Description

Acridine orange is an organic compound that serves as a nucleic acid-selective fluorescent dye with cationic properties. It is cell-permeable, allowing it to interact with DNA by intercalation or RNA via electrostatic attractions. This compound is widely used in various scientific fields due to its ability to emit different fluorescence colors when bound to different nucleic acids .

Mechanism of Action

Target of Action

Acridine orange is an organic compound that serves as a nucleic acid-selective fluorescent dye . It primarily targets nucleic acids , specifically DNA and RNA, present in organisms . The dye interacts with these nucleic acids through intercalation with DNA or via electrostatic attractions with RNA .

Mode of Action

This compound is cell-permeable , allowing it to penetrate cells and interact directly with its targets . When bound to DNA, this compound is spectrally similar to an organic compound known as fluorescein . When this compound associates with rna, the fluorescent dye experiences a maximum excitation shift . This shift in excitation and emission wavelengths provides a foundation to predict the wavelength at which the cells will stain .

Biochemical Pathways

This compound stains various cellular compartments, specifically accumulating in acidic vacuoles (AVOs) . It marks different cellular compartments with different colors, allowing for rapid detection with a fluorescent microscope . The dye’s unique planar ring structure allows it to appreciably interact with different biomolecular targets .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid decrease in serum levels within 30 minutes, and the levels are below the detection limit (5 ng/ml) 2 hours after intravenous administration . Although predominantly present in the protonated form inside mammalian cells, its neutral form is responsible for the passage of this compound through biological membranes .

Result of Action

The result of this compound’s action is the differential staining of cells. When excited by blue light, the fluorescent dye can differentially stain human cells green and prokaryotic cells orange, allowing for rapid detection with a fluorescent microscope . This staining helps differentiate between various types of cells, such as bacterial cells and white blood cells .

Action Environment

This compound is able to withstand low pH environments , allowing the fluorescent dye to penetrate acidic organelles such as lysosomes and phagolysosomes . These are membrane-bound organelles essential for acid hydrolysis or for producing products of phagocytosis of apoptotic cells . The dye’s efficiency is enhanced in acidic environments when multiple intracellular locations are targeted .

Biochemical Analysis

Biochemical Properties

Acridine Orange emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . This makes this compound staining a quick, accessible, and reliable method to assess the volume of acidic vesicular organelles, which increases upon autophagy induction .

Cellular Effects

This compound is commonly used in fluorescence microscopy and flow cytometry analysis of cellular physiology and cell cycle status . It can be used to study the effects of various biochemical reactions on different types of cells .

Molecular Mechanism

The binding of this compound results from the electrostatic interactions of acridine molecules between the nucleic acid-base pairs . It can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the volume of acidic vesicular organelles, which increases upon autophagy induction, can be assessed using this compound .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of nucleic acids. It interacts with DNA and RNA through electrostatic interactions .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It enters acidic compartments such as lysosomes, which, in low pH conditions, will emit orange light .

Subcellular Localization

This compound localizes in acidic vesicular organelles within the cell . Its activity or function can be affected by its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine orange is typically synthesized via the condensation of 1,3-diaminobenzene with suitable benzaldehydes. Specifically, it is derived from dimethylamino benzaldehyde and N,N-dimethyl-1,3-diaminobenzene. Another method involves the Eschweiler–Clarke reaction of 3,6-acridinediamine .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 3,6-diaminoacridine with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acridine orange undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to emit different fluorescence colors based on the type of nucleic acid it binds to, making it highly versatile for various applications. Its cell-permeability and ability to stain acidic organelles further enhance its utility in biological and medical research .

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine
Source PubChem
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InChI

InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKHZNPWBDQZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

65-61-2 (Parent)
Record name Acridine Orange
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DSSTOX Substance ID

DTXSID60197783
Record name Acridine Orange
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N,N,N',N'-Tetramethyl-3,6-acridinediamine
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CAS No.

494-38-2
Record name Acridine Orange base
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Record name Acridine Orange
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Record name Acridine orange
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Record name Acridine Orange
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Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl
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Record name ACRIDINE ORANGE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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